Fmoc-N-Me-D-Arg(Mtr)-OH

Description

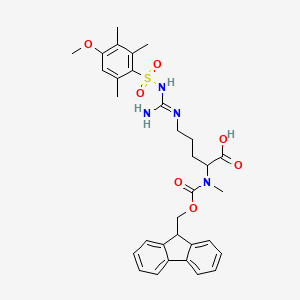

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVHMIGZISCVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me D Arg Mtr Oh and Its Incorporation

Strategies for N-Methylation of Arginine Residues

N-methylation is a critical modification in peptide chemistry that can enhance metabolic stability, cell permeability, and binding affinity. nih.gov For arginine residues, this modification requires careful consideration of protecting group strategies to avoid side reactions on the guanidinium (B1211019) group.

One of the most straightforward approaches for incorporating N-methylated amino acids into a peptide sequence is the use of pre-synthesized, protected N-methylated amino acid monomers, known as synthons. These building blocks, such as Fmoc-N-Me-D-Arg(Mtr)-OH, are incorporated directly during standard Fmoc-based SPPS protocols.

The primary advantage of this method is its convenience, as it bypasses the need for on-resin chemical modifications, which can sometimes lead to incomplete reactions or side products. Nα-methylated amino acids are commercially available and can be readily used in solid-phase peptide synthesis, making the process more accessible. nih.gov However, the commercial availability of a wide variety of these synthons can be limited, and they are often significantly more expensive than their non-methylated counterparts. mdpi.comresearchgate.net This cost and limited selection can be a considerable drawback for large-scale peptide synthesis or for sequences requiring multiple N-methylated residues.

As an alternative to using pre-functionalized synthons, N-methylation can be performed directly on the peptide-resin. This approach involves synthesizing the peptide up to the residue preceding the target for methylation, performing the N-methylation reaction, and then continuing with the peptide chain elongation. This method offers greater flexibility and can be more cost-effective, especially when multiple N-methylated residues are required. researchgate.net

A highly effective and widely used method for on-resin N-methylation is the Biron-Kessler method. nih.gov This three-step procedure is fully compatible with Fmoc-based SPPS and involves:

Protection of the terminal α-amino group with an arylsulfonyl group.

Alkylation (methylation) of the resulting sulfonamide.

Removal of the arylsulfonyl protecting group to liberate the N-methylated amine.

This method has been optimized to be highly efficient, with some protocols achieving the complete three-step procedure in as little as 35 minutes without requiring solvent changes between steps. nih.gov The Biron-Kessler method is based on earlier work by Fukuyama for solution-phase synthesis and Miller and Scanlan for solid-phase synthesis. nih.gov

| Step | Original Duration | Optimized Duration | Key Reagents |

| Sulfonylation | ~2 hours | < 10 minutes | o-NBS-Cl, Collidine or DBU |

| Methylation | Variable | ~2 minutes | Dimethyl Sulfate (B86663) or Methyl Iodide, DBU |

| Desulfonylation | ~1 hour | ~5 minutes (x2) | 2-Mercaptoethanol, DBU |

This table presents a comparison of typical original and optimized reaction times for the on-resin N-methylation process based on the Biron-Kessler method.

The key to the Biron-Kessler method is the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). acs.org The resulting o-NBS sulfonamide serves two crucial purposes. First, it protects the primary amine from methylation. Second, the strongly electron-withdrawing nature of the o-NBS group significantly increases the acidity of the remaining proton on the nitrogen atom. nih.gov This increased acidity facilitates its removal by a mild base, allowing for the subsequent alkylation of the nitrogen.

The sulfonylation step is considered the most critical stage, as incomplete protection can lead to undesired side products. nih.gov After methylation, the o-NBS group is selectively removed under mild conditions using a solution containing a thiol, typically 2-mercaptoethanol, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comnih.gov This deprotection step is highly efficient and regenerates the secondary amine, which is now methylated and ready for the coupling of the next amino acid. nih.gov

Following the protection of the amino group with o-NBS, the methylation of the sulfonamide is carried out. Several methylating agents can be employed in this step, with dimethyl sulfate and methyl iodide being the most common. mdpi.comresearchgate.net

| Reagent | Formula | Typical Base | Key Characteristics |

| Dimethyl Sulfate | (CH₃)₂SO₄ | DBU | Highly efficient, cost-effective, rapid reaction. nih.gov |

| Methyl Iodide | CH₃I | DBU, K₂CO₃ | Effective, commonly used in various alkylation protocols. mdpi.comnsc.ru |

This table summarizes the common methylating reagents used in the on-resin synthesis of N-methylated amino acids.

While on-resin methylation is typically performed on a growing peptide chain, a similar strategy can be used to synthesize individual Fmoc-N-methylated amino acid monomers (Fmoc-N-Me-AA-OH). A particularly effective approach involves using 2-chlorotrityl chloride (2-CTC) resin as a temporary solid-phase protecting group for the carboxylic acid. mdpi.comresearchgate.net

On-Resin N-Methylation Approaches

Protection Strategies for Arginine Side Chain (Mtr Group)

The guanidino group of arginine is strongly basic, with a pKa of approximately 12.5, necessitating protection during peptide synthesis to prevent unwanted side reactions. nih.gov The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group utilized for the guanidine moiety of arginine in both Boc and Fmoc solid-phase peptide synthesis (SPPS). nih.govpeptide.com While it has been largely superseded by more labile groups in Fmoc chemistry, its specific properties warrant discussion. peptide.com The Mtr group is stable under the basic conditions used for Fmoc removal but can be cleaved using strong acid conditions, typically trifluoroacetic acid (TFA), often in the presence of scavengers like phenol over an extended period. nih.govpeptide.com

Comparative Analysis with Other Sulfonyl-Type Protecting Groups (Pbf, Pmc, Mts, Tos, MIS)

The protection of arginine's side chain is a critical aspect of peptide chemistry, with several sulfonyl-type groups developed to offer varying degrees of acid lability. rsc.org The selection of an appropriate protecting group is crucial, especially in the synthesis of arginine-rich or acid-sensitive peptides. researchgate.net

A comparative analysis of common sulfonyl-type protecting groups is presented below:

| Protecting Group | Full Name | Relative Acid Lability | Cleavage Conditions | Key Characteristics |

| Tos | Tosyl | Least Labile | Anhydrous HF, TFMSA nih.govpeptide.com | Originally used in Boc chemistry; requires very strong acids for removal. nih.gov |

| Mts | Mesityl-2-sulfonyl | More labile than Tos nih.gov | Strong acids like HF or TFMSA peptide.com | An early development for arginine protection. nih.gov |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | More labile than Mts nih.gov | Neat TFA with scavengers, prolonged treatment (up to 12 hours for multiple Arg(Mtr) residues) nih.govpeptide.comthermofisher.com | One of the earlier groups used in Fmoc chemistry; cleavage can be slow. peptide.comthermofisher.com |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | More labile than Mtr peptide.comgoogle.com | TFA; cleavage can take over 4 hours for multiple Arg(Pmc) residues thermofisher.com | Less acid labile than Pbf; can be difficult to scavenge and may reattach to sensitive residues. peptide.comthermofisher.com |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | More labile than Pmc peptide.comgoogle.comresearchgate.net | TFA; cleavage is typically under 4 hours, often around 2 hours thermofisher.com | The five-membered ring makes it more labile than the six-membered ring of Pmc; it is easily scavenged and is currently one of the most widely used groups. nih.govthermofisher.com |

| MIS | 1,2-dimethylindole-3-sulfonyl | Most Labile nih.govrsc.org | More labile to TFA than Pbf researchgate.netub.edu | Reported to be more acid-labile than Pbf, making it suitable for acid-sensitive peptides and compatible with tryptophan-containing sequences. nih.govrsc.org |

The Pbf group is now strongly recommended for Fmoc chemistry due to its high lability, which allows for shorter deprotection times (usually around two hours) and reduced risk of side reactions compared to Mtr and Pmc. peptide.comthermofisher.com The prolonged cleavage times required for Mtr (up to 12 hours) and Pmc (over 4 hours) when multiple arginine residues are present make them less favorable. thermofisher.com The MIS group represents a more recent development, offering even greater acid lability than Pbf. researchgate.netub.edu

Orthogonal Protection Principles in Fmoc/tBu Chemistry

Successful peptide synthesis relies on the principle of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others under different chemical conditions. iris-biotech.debiosynth.com The most common orthogonal strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.deacs.org

In this system:

The Nα-amino group of the amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. iris-biotech.depeptide.com

The reactive side chains of amino acids (like the guanidino group of arginine) are protected by acid-labile groups, such as the tert-butyl (tBu) group or, in the case of arginine, sulfonyl-based groups like Mtr, Pmc, and Pbf. peptide.comresearchgate.net

This orthogonality is crucial because it allows the repetitive removal of the Nα-Fmoc group at each step of peptide chain elongation without affecting the acid-labile side-chain protecting groups. peptide.com These side-chain groups, including the Mtr group on this compound, remain intact throughout the synthesis cycles and are only removed during the final cleavage step, which uses a strong acid cocktail, typically containing a high concentration of TFA. iris-biotech.de This ensures the integrity of the growing peptide chain and prevents unwanted side reactions. biosynth.com

Incorporation into Peptide Sequences via Solid Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard protocols of solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a peptide chain anchored to a solid resin support. americanpeptidesociety.orgbeilstein-journals.org

Standard Coupling Chemistry (e.g., HBTU-mediated)

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent to form a reactive intermediate. nih.govbachem.com HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and efficient coupling reagent in SPPS. bachem.comwikipedia.org

The HBTU-mediated coupling process generally involves these steps:

Activation : The carboxylic acid of this compound is activated by HBTU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). nih.gov This reaction forms a stabilized HOBt (1-hydroxybenzotriazole) active ester intermediate. wikipedia.orgnih.gov

Coupling : The activated ester is then added to the resin-bound peptide, which has a free N-terminal amine following the deprotection of the previous amino acid. The amine attacks the activated ester, forming the new peptide bond and releasing HOBt. wikipedia.orgresearchgate.net

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products, ensuring a clean reaction for the next cycle. biosynth.com

HBTU is favored for its mild activation properties, resistance to racemization, and the water-solubility of its by-products, which facilitates their removal during washing steps. bachem.comwikipedia.org

Fmoc Deprotection during SPPS (e.g., Piperidine, DBU)

After each successful coupling step, the temporary Nα-Fmoc protecting group must be removed to allow for the addition of the next amino acid. acsgcipr.org

Piperidine : The standard and most common method for Fmoc deprotection involves treating the peptide-resin with a 20% (v/v) solution of piperidine in a solvent like N,N-dimethylformamide (DMF). acsgcipr.orgnih.gov The piperidine acts as a base to effect a β-elimination mechanism, cleaving the Fmoc group. The resulting dibenzofulvene byproduct is scavenged by the piperidine. nih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : DBU is a stronger, non-nucleophilic base that can remove the Fmoc group much more rapidly than piperidine. nih.govpeptide.com It is particularly useful when Fmoc deprotection is slow or incomplete, which can occur with certain "difficult" sequences or due to peptide aggregation. peptide.compeptide.com However, because DBU is non-nucleophilic, it cannot scavenge the dibenzofulvene byproduct, so a small amount of a scavenger like piperidine is often included in the DBU solution. peptide.compeptide.com Caution is advised when using DBU with peptides containing aspartic acid, as it can catalyze the formation of aspartimide side products. peptide.com A combination of piperazine (B1678402) and DBU has also been reported as a safe and efficient alternative to piperidine. rsc.org

Considerations for Automated Synthesizers

Automated peptide synthesizers have standardized the repetitive cycles of SPPS, enhancing reproducibility and efficiency. americanpeptidesociety.orgoup.com However, several factors must be considered when programming these instruments for the synthesis of peptides containing residues like this compound.

Key Considerations for Automated Synthesis:

| Parameter | Consideration | Rationale |

| Reagent Delivery | Accurate and precise delivery of amino acids, coupling reagents, and solvents is critical. Systems with zero dead volume and inert fluidic pathways minimize waste and prevent cross-contamination. americanpeptidesociety.orggyrosproteintechnologies.com | Ensures correct stoichiometry for each reaction cycle and prevents carryover that could lead to deletion sequences or other impurities. gyrosproteintechnologies.com |

| Reaction Times | Coupling and deprotection times must be optimized. Some synthesizers offer real-time UV monitoring of the Fmoc deprotection step to ensure the reaction goes to completion. americanpeptidesociety.orgpeptide.com | Incomplete reactions are a primary cause of impurities. Monitoring allows for dynamic adjustment of reaction times, which is especially useful for difficult couplings or deprotections. gyrosproteintechnologies.com |

| Washing Protocols | Efficient and thorough washing between steps is essential to remove excess reagents and by-products. The choice of solvents and the number of wash cycles should be carefully programmed. americanpeptidesociety.org | Inadequate washing can lead to the accumulation of impurities and the formation of side products in subsequent steps. |

| Temperature Control | Some automated synthesizers are equipped with heating capabilities (e.g., microwave or conventional heating). americanpeptidesociety.orgpeptide.com | Elevated temperatures can accelerate coupling reactions and help overcome challenges posed by peptide aggregation or sterically hindered amino acids, improving yield and purity. americanpeptidesociety.orggyrosproteintechnologies.com |

| Scale and Flexibility | The synthesizer should be appropriate for the required synthesis scale, from milligrams for research to kilograms for production. oup.compeptide.com | Different stages of research and development require varying amounts of peptide. The instrument should accommodate the necessary scale. gyrosproteintechnologies.com |

The choice of an automated synthesizer depends on the complexity of the peptide, the required scale, and the need for specialized chemistries or monitoring capabilities. oup.comgyrosproteintechnologies.com

Potential for Solution Phase Peptide Synthesis

The application of this compound in solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is governed by the distinct chemical properties of its constituent parts: the N-methylated α-amino group, the Mtr-protected guanidino side chain, and the Fmoc N-terminal protecting group. While solid-phase synthesis is more common for longer peptides, solution-phase methods remain relevant for producing shorter peptides and peptide fragments. uiw.edu The successful incorporation of this sterically hindered amino acid derivative in a solution-based strategy hinges on overcoming challenges related to coupling efficiency and protecting group management.

Coupling Methodologies for a Sterically Hindered Residue

The primary obstacle in coupling this compound is the steric hindrance presented by the Nα-methyl group. This hindrance significantly slows down the rate of amide bond formation, making standard coupling reagents less effective. peptide.comsci-hub.ru To achieve high yields and minimize side reactions, highly potent activating reagents are necessary. Reagents developed specifically for coupling N-methylated or other sterically hindered amino acids are required. peptide.combachem.com

Uronium/aminium salts such as HATU and its HOAt-based analogues are particularly effective, as they react quickly and can overcome the steric barrier. peptide.combachem.com Phosphonium salts like PyAOP and PyBroP are also well-suited for this purpose, with PyAOP being noted for its effectiveness in coupling N-protected N-methyl amino acids. peptide.comacs.org The choice of reagent is critical for driving the reaction to completion and preventing the formation of deletion sequences.

Below is an interactive data table summarizing potent coupling reagents suitable for incorporating this compound in solution-phase synthesis.

| Reagent Name | Class | Key Advantages for N-Methylated Residues |

| HATU | Uronium/Aminium Salt | Reacts faster than HBTU with less epimerization; widely successful for hindered couplings. peptide.compeptide.com |

| PyAOP | Phosphonium Salt | Highly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. bachem.compeptide.com |

| PyBroP | Phosphonium Salt | A highly reactive reagent suitable for difficult couplings, including those involving N-methyl amino acids. peptide.combachem.com |

| COMU | Uronium/Aminium Salt | Incorporates Oxyma Pure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable or better efficiency than HATU. bachem.com |

A typical solution-phase coupling cycle would involve the activation of the C-terminal carboxyl group of this compound with one of these potent reagents, followed by reaction with the N-terminally deprotected amino acid or peptide fragment in a suitable organic solvent. The progress of the reaction would need to be carefully monitored, and purification after each step, often involving extraction and precipitation or chromatography, is a standard requirement of solution-phase synthesis. acs.org

Management of Protecting Groups in Solution

The selection of the Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group for side-chain protection carries specific implications for a solution-phase strategy. The Mtr group is known for its high stability to acids compared to other sulfonyl-based protecting groups like Pmc and Pbf. thermofisher.compeptide.com

| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions |

| Mtr | Low | Prolonged treatment with strong TFA (e.g., 5-12 hours), often with scavengers. thermofisher.compeptide.com |

| Pmc | Medium | TFA treatment for several hours (e.g., >4 hours for multiple residues). thermofisher.com |

| Pbf | High | Shorter TFA treatment (e.g., ~2 hours). thermofisher.compeptide.com |

This high stability ensures that the guanidino group remains protected throughout the multi-step solution synthesis, including repeated Fmoc deprotection steps. The N-terminal Fmoc group can be reliably removed using a mild base, such as 20% piperidine in DMF or dimethylamine in THF, without affecting the Mtr group. google.comresearchgate.net Following deprotection, the resulting peptide amine is typically isolated by precipitation in a non-polar solvent like cold ether to remove reagents and by-products. researchgate.net

However, the robustness of the Mtr group becomes a challenge during the final deprotection stage. Its removal requires harsh, prolonged treatment with strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers such as phenol or thioanisole to prevent side reactions. peptide.comsigmaaldrich.com This step can be particularly problematic if the peptide sequence contains other sensitive residues. thermofisher.com Furthermore, cleavage by-products from sulfonyl-based protectors like Mtr have been known to cause side reactions, such as the sulfonylation of tryptophan residues. google.comacs.org

Academic Research Applications and Impact of Fmoc N Me D Arg Mtr Oh

Design and Synthesis of Modified Peptides

Fmoc-N-Me-D-Arg(Mtr)-OH is instrumental in the solid-phase peptide synthesis (SPPS) of peptides with tailored properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group safeguards the guanidino side chain of arginine. alfa-chemistry.compeptide.com This strategic protection allows for the sequential addition of amino acids to a growing peptide chain. smolecule.compeptide.com

Enhancing Peptide Bioavailability and Half-Life through N-Methylation

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Non-Methylated Peptide | N-Methylated Peptide | Reference(s) |

| Proteolytic Stability | Low | High | monash.edu |

| Bioavailability | Poor | Improved | nih.govresearchgate.netdntb.gov.ua |

| Half-Life | Short | Extended | nih.govcsic.esmdpi.comdntb.gov.ua |

Modulating Cell Permeability and Cellular Uptake

The ability of a therapeutic peptide to cross cell membranes is crucial for reaching intracellular targets. researchgate.net N-methylation has been demonstrated to be a valuable modification for improving the cell permeability of peptides. csic.esmdpi.comresearchgate.netresearchgate.netnih.gov By replacing a hydrogen bond donor (the amide N-H) with a non-donating methyl group, N-methylation reduces the energetic cost of desolvation required for the peptide to cross the hydrophobic lipid bilayer of the cell membrane. nih.gov This modification is inspired by naturally occurring cell-permeable cyclic peptides like cyclosporine A, which contains multiple N-methylated residues. nih.govnih.gov Consequently, peptides incorporating this compound often exhibit enhanced cellular uptake. smolecule.comnih.gov

Influencing Interactions with Cellular Membranes and Hydrophobic Targets

The introduction of an N-methyl group increases the lipophilicity of a peptide. This enhanced hydrophobicity can lead to stronger interactions with the lipid components of cellular membranes, facilitating partitioning into the membrane environment. smolecule.comnih.gov Research has indicated a correlation between increased N-methylation and enhanced partitioning into lipid environments, suggesting a greater ability to interact with and traverse cellular membranes. nih.gov Furthermore, this modification can also influence the interaction of peptides with hydrophobic targets within the cell. csic.esmdpi.comresearchgate.netresearchgate.net

Role in Peptide Self-Assembly Processes

Peptide self-assembly into well-ordered nanostructures, such as hydrogels, is an area of intense research with applications in tissue engineering and drug delivery. nih.govresearchgate.net The incorporation of modified amino acids can influence these self-assembly processes. Arginine methylation has been reported to act as a modulator in the self-assembly of peptides. csic.esmdpi.comresearchgate.net The presence of the Fmoc group itself is also known to promote self-assembly through π-π stacking interactions. researchgate.net Therefore, the use of this compound can provide a means to control and direct the formation of peptide-based nanomaterials.

Utility in Drug Discovery and Development Research

The unique properties conferred by N-methylated D-arginine make this compound a valuable tool in the discovery and development of new therapeutic agents.

Development of Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and are often used to deliver various molecular cargoes, including drugs and nucleic acids, into cells. nih.govchempep.com Arginine-rich peptides are a prominent class of CPPs. chempep.com The incorporation of N-methylated arginine, facilitated by building blocks like this compound, has been shown to enhance the cell-penetrating capabilities of these peptides. smolecule.comnih.gov The increased hydrophobicity and altered hydrogen bonding capacity resulting from N-methylation contribute to their improved performance as CPPs. nih.gov The use of the D-enantiomer of arginine can further enhance stability against enzymatic degradation, making these modified CPPs more robust for therapeutic applications. peptide.com

Table 2: Comparison of Arginine Derivatives in Peptide Synthesis

| Compound Name | Key Features | Primary Application Advantage | Reference(s) |

| This compound | N-methylated D-arginine with Mtr side-chain protection. | Enhances proteolytic stability, cell permeability, and bioavailability. | smolecule.comnih.govresearchgate.netdntb.gov.uanih.gov |

| Fmoc-Arg(Pbf)-OH | L-arginine with Pbf side-chain protection. | Widely used standard for incorporating arginine in Fmoc-SPPS. | chempep.com |

| Fmoc-D-Arg(Pbf)-OH | D-arginine with Pbf side-chain protection. | Increases resistance to enzymatic degradation compared to L-arginine. | peptide.com |

Synthesis of Antimicrobial Peptide Analogs

The strategic incorporation of this compound into peptide chains is a key strategy in the development of novel antimicrobial peptide (AMP) analogs. N-methylation of the peptide backbone, a modification facilitated by this reagent, can profoundly influence the biological activity and physical properties of the resulting peptides. This modification can enhance the peptide's ability to interact with and disrupt microbial cell membranes, a primary mechanism of action for many AMPs. The presence of the methyl group on the nitrogen atom of the D-arginine residue can also confer increased resistance to proteolytic degradation, thereby prolonging the peptide's therapeutic window.

Preparation of Specific Peptide Agonists and Antagonists

This compound serves as a crucial building block in the solid-phase synthesis of specific peptide agonists and antagonists. The N-methylated D-arginine residue can introduce conformational constraints into the peptide backbone, which can be pivotal for achieving high-affinity and selective binding to target receptors. By systematically replacing standard amino acids with their N-methylated counterparts, researchers can fine-tune the peptide's structure to either activate (agonist) or block (antagonist) a specific biological response. This approach is instrumental in drug discovery and the elucidation of receptor function.

Research on Enzyme Inhibitors (e.g., Nicotinamide N-methyltransferase)

In the field of enzyme inhibitor research, this compound is utilized to synthesize peptide-based inhibitors. A notable example is in the study of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. By incorporating N-methylated arginine residues into peptide sequences, researchers can design potent and selective inhibitors of NNMT. The N-methylation can enhance binding to the enzyme's active site and improve the inhibitor's metabolic stability.

Exploration of NTS1 Ligands for PET Imaging

The development of ligands for the neurotensin (B549771) receptor 1 (NTS1) for use in Positron Emission Tomography (PET) imaging is an active area of research where this compound finds application. NTS1 is overexpressed in several types of cancer, making it an attractive target for diagnostic imaging. By incorporating N-methylated D-arginine into peptide-based NTS1 ligands, it is possible to improve their in vivo stability and tumor-targeting properties. The unique characteristics imparted by N-methylation can lead to radiotracers with enhanced imaging contrast and diagnostic accuracy.

Biochemical Research on Protein Function and Interactions

Studying the Effects of N-Methylation on Protein Function

This compound is a valuable tool for investigating the impact of N-methylation on protein function. smolecule.com By site-specifically incorporating an N-methylated arginine residue into a protein sequence, scientists can dissect the role of this modification in processes such as protein folding, stability, and protein-protein interactions. smolecule.com Studies have shown that N-methylation can enhance a peptide's interaction with cellular membranes compared to their unmethylated forms. smolecule.com This property is particularly useful in developing therapies that require efficient cellular uptake. smolecule.com Research indicates that increased N-methylation correlates with improved partitioning into lipid environments, suggesting better efficacy in drug delivery systems. smolecule.com

Investigating Arginine Methylation as a Post-Translational Modification

Arginine methylation is a crucial post-translational modification (PTM) that regulates numerous cellular processes. This compound allows for the synthesis of peptides containing site-specific arginine methylation, mimicking this natural PTM. These synthetic peptides are instrumental in studying the functional consequences of arginine methylation, including its role in signal transduction, gene regulation, and DNA damage repair. By using these tools, researchers can identify the "reader" proteins that recognize methylated arginine and elucidate the downstream cellular pathways that are affected.

Impact on RNA Recognition of Peptides

The strategic incorporation of modified amino acids into peptides is a powerful tool for modulating their structure and function. The specific compound this compound provides a unique building block for solid-phase peptide synthesis, introducing both N-methylation on the backbone and a D-configuration at the alpha-carbon of an arginine residue. While direct studies on peptides synthesized with this exact building block and their subsequent interaction with RNA are not extensively documented, a comprehensive understanding of its potential impact can be derived from analyzing the distinct effects of N-methylation and D-amino acid incorporation on peptide-RNA recognition.

Arginine-rich motifs are a common feature in many RNA-binding proteins, where the guanidinium (B1211019) group of arginine plays a crucial role in forming hydrogen bonds with the phosphate (B84403) backbone and nucleobases of RNA. nih.gov Modification of these arginine residues can, therefore, significantly alter the binding affinity and specificity of the peptide for its RNA target.

The introduction of an N-methyl group to an amino acid residue within a peptide can have several consequences for its interaction with RNA. N-methylation is a post-translational modification observed in nature that can regulate gene expression and viral infection. nih.gov One of the primary effects of N-methylation is the conferral of increased conformational rigidity to the peptide backbone. nih.gov This pre-organization of the peptide's structure can either be beneficial or detrimental to RNA binding, depending on whether the resulting conformation is complementary to the target RNA structure.

Furthermore, N-methylation eliminates a hydrogen bond donor on the amide nitrogen, which can disrupt established hydrogen bonding networks between the peptide and RNA. nih.gov This can lead to a decrease in binding affinity. Conversely, the methyl group adds hydrophobicity to the local environment, which could foster favorable hydrophobic interactions or lead to steric hindrance, again with context-dependent effects on binding. nih.gov

The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces a profound change in the peptide's stereochemistry. This alteration can significantly impact the secondary structure of the peptide. For example, the presence of a D-amino acid can disrupt or induce turns in alpha-helical or beta-sheet structures, which are often critical for the specific recognition of RNA motifs. mdpi.com While this can lead to a loss of binding, it can also be exploited to create novel peptide structures with new binding specificities or to enhance resistance to proteolytic degradation. nih.gov

Considering the combined effects, the incorporation of N-Me-D-Arg into a peptide is anticipated to have a multifaceted impact on RNA recognition. The N-methylation would restrict the backbone's conformational freedom and alter the local hydrogen bonding and hydrophobic environment. Simultaneously, the D-configuration would introduce a significant perturbation to the peptide's secondary structure. The interplay of these two modifications would likely result in a peptide with a significantly altered three-dimensional shape and binding interface compared to its L-arginine or even N-methyl-L-arginine counterparts. This could lead to a decrease in affinity for the original RNA target but could also pave the way for the rational design of peptides with enhanced specificity for a particular RNA structure or even novel RNA binding capabilities.

The table below summarizes findings from studies on peptides containing modified arginine and their interaction with RNA, providing a basis for understanding the potential effects of incorporating N-Me-D-Arg.

Interactive Data Table: Impact of Arginine Modifications on Peptide-RNA Interactions

| Peptide System | Modification | Key Finding on RNA Interaction | Reference |

| HIV-1 Tat-derived peptide | Asymmetric dimethylation at Arg53 | Significantly decreased TAR RNA binding affinity. | nih.gov |

| HIV-1 Tat-derived peptide | Methylation at flanking Arg residues | Slightly increased TAR RNA binding affinity. | nih.gov |

| Human nucleolin-derived peptide | Nω,Nω-dimethylation of Arginine | No significant change in binding strength, but reduced perturbation of RNA helical structure. | nih.gov |

| General RNA-binding peptides | D-amino acid substitution | Potential disruption of secondary structures (α-helix, β-sheet) critical for RNA recognition. | mdpi.com |

| General peptides | N-methylation | Increased conformational rigidity and altered hydrogen bonding potential. | nih.gov |

Deprotection Chemistry and Side Reaction Management in Fmoc N Me D Arg Mtr Oh Containing Peptides

Cleavage of the Mtr Protecting Group

The Mtr group is a sulfonyl-based protecting group utilized to mask the guanidino function of arginine during Fmoc solid-phase peptide synthesis (SPPS). iris-biotech.de Its removal is typically achieved under acidic conditions, a step that requires careful optimization to ensure complete deprotection without compromising the integrity of the peptide.

The standard method for the cleavage of the Mtr group involves treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). peptide.com To prevent the modification of sensitive amino acid residues by reactive cationic species generated during deprotection, scavengers are included in the cleavage cocktail. sigmaaldrich.com

A common protocol for the deprotection of Arg(Mtr) involves dissolving the peptide in a solution of 5% (w/w) phenol in TFA. peptide.com The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC), with complete cleavage typically requiring approximately 7.5 hours. peptide.com Thioanisole is another scavenger frequently used in conjunction with TFA for Mtr group removal. peptide.com More complex cleavage mixtures, such as Reagent K, have also been employed, particularly when Arg(Mtr) is present in peptides containing other sensitive residues. sigmaaldrich.com

Table 1: Common TFA Cleavage Cocktails for Mtr Deprotection

| Reagent Name/Composition | Components | Typical Application |

|---|---|---|

| Phenol/TFA | 5% (w/w) Phenol in TFA | Standard deprotection of single Arg(Mtr) residues. peptide.com |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues, including Arg(Mtr). merckmillipore.com |

| TFA/Thioanisole | TFA/thioanisole | General cleavage for Mtr-protected arginine. peptide.com |

This table is based on data from referenced research findings.

The Mtr group is known for its high stability towards acids, which, while beneficial during the repetitive steps of Fmoc removal in SPPS, presents significant challenges during the final deprotection stage. sigmaaldrich.comthermofisher.com

Compared to other arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the Mtr group is considerably less acid-labile. sigmaaldrich.comthermofisher.com Its complete removal can necessitate extended treatment times with strong acid, often ranging from 3 to 6 hours. sigmaaldrich.com In some cases, deprotection can take as long as 24 hours to reach completion. sigmaaldrich.com This prolonged exposure to harsh acidic conditions can be detrimental to the final peptide product. sigmaaldrich.com

The challenges associated with Mtr deprotection are significantly amplified in peptides containing multiple Arg(Mtr) residues. peptide.comsigmaaldrich.comthermofisher.com The complete removal of all Mtr groups becomes increasingly difficult, often requiring even more extended reaction times, sometimes up to 12 hours. thermofisher.com Such protracted acid treatment substantially increases the risk of side reactions and can lead to undesired modifications of the peptide backbone or sensitive side chains. peptide.com This can result in a complex mixture of partially deprotected peptides, which are difficult to purify and characterize, thereby compromising the final yield and purity of the target peptide. sigmaaldrich.com

To overcome the limitations of TFA-based deprotection of Arg(Mtr), alternative, more potent reagents have been investigated. Trimethylsilyl bromide (TMSBr) has emerged as a highly effective reagent for this purpose. sigmaaldrich.commerckmillipore.com

Cleavage with TMSBr can dramatically reduce the required deprotection time. For instance, TMSBr has been shown to cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes. sigmaaldrich.commerckmillipore.com This rapid deprotection minimizes the peptide's exposure to harsh conditions, thereby reducing the potential for acid-catalyzed side reactions. sigmaaldrich.com Furthermore, the use of TMSBr has been found to completely suppress the formation of sulfonation by-products, a common issue when deprotecting sulfonyl-based protecting groups, even in the presence of unprotected tryptophan. sigmaaldrich.commerckmillipore.com

A typical protocol involves adding TMSBr to a solution of scavengers such as EDT, m-cresol, and thioanisole in TFA at 0°C. sigmaaldrich.commerckmillipore.com

Table 2: Comparison of Deprotection Methods for Arg(Mtr)

| Method | Reagents | Reaction Time | Key Advantages |

|---|---|---|---|

| Standard TFA | TFA with scavengers (e.g., phenol, thioanisole) | 3 - 24 hours | Standard, widely used procedure. peptide.comsigmaaldrich.com |

| TMSBr | TMSBr with scavengers (e.g., EDT, m-cresol, thioanisole) in TFA | ~15 minutes | Rapid deprotection, suppresses side reactions. sigmaaldrich.commerckmillipore.com |

This table is based on data from referenced research findings.

Challenges Associated with Mtr Acid Stability

Management of Side Reactions During Deprotection

The successful synthesis of peptides containing Fmoc-N-Me-D-Arg(Mtr)-OH is critically dependent on the effective management of side reactions that can occur during the final deprotection and cleavage from the solid support. The acidic conditions required to remove the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group from the arginine side chain can generate highly reactive species that may modify sensitive amino acid residues within the peptide sequence. This section details the primary side reactions encountered and the strategies employed to mitigate them.

Sulfonation of Sensitive Residues (e.g., Tryptophan, Serine, Threonine) by Sulfonyl Cations

During the trifluoroacetic acid (TFA)-mediated cleavage of the Mtr protecting group from the guanidino function of arginine, sulfonyl cations are generated as reactive intermediates. These electrophilic species can attack nucleophilic side chains of other amino acid residues present in the peptide sequence, leading to undesired modifications. This side reaction is a significant concern in the synthesis of complex peptides.

The indole ring of tryptophan is particularly susceptible to attack by these sulfonyl cations, which can result in the formation of sulfonylated tryptophan derivatives. sigmaaldrich.compeptide.compeptide.com This modification alters the chemical properties of the peptide and can be challenging to separate from the desired product. In addition to tryptophan, residues with hydroxyl groups in their side chains, such as serine and threonine, are also at risk. The sulfonyl cations can react with the hydroxyl groups to form O-sulfonylated derivatives, introducing a sulfuric acid mono-ester into the peptide structure. sigmaaldrich.com The formation of N-sulfonated arginine has also been reported as a potential side reaction. sigmaaldrich.com The absence of appropriate trapping agents, known as scavengers, in the cleavage cocktail significantly increases the likelihood of these sulfonation side reactions. nih.gov

Strategies for Preventing Side Reactions

To ensure the integrity of the final peptide product, several strategies have been developed to minimize or eliminate the side reactions that occur during the deprotection of the Mtr group. These strategies primarily involve the use of scavengers to trap reactive cations, the protection of particularly sensitive residues, and the optimization of reaction conditions.

The most common approach to prevent the unwanted modification of sensitive residues is the addition of nucleophilic reagents, or scavengers, to the cleavage cocktail. sigmaaldrich.com These scavengers act by quenching the reactive sulfonyl cations and other cationic species generated during deprotection before they can react with the peptide. A widely used scavenger cocktail, known as Reagent K, is a mixture of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). sigmaaldrich.com

1,2-Ethanedithiol (EDT): EDT is a potent scavenger for t-butyl cations and is also effective in preventing the acid-catalyzed oxidation of tryptophan residues. sigmaaldrich.com

Phenol: Phenol is thought to provide some protection for tryptophan and tyrosine residues from electrophilic attack.

The selection and combination of scavengers are critical and depend on the specific amino acid composition of the peptide.

Table 1: Common Scavengers Used in Mtr Deprotection and Their Functions

| Scavenger | Primary Function in Deprotection Cocktail |

| Thioanisole | Accelerates removal of the Mtr group; scavenges sulfonyl cations. |

| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations; protects tryptophan from oxidation. |

| Phenol | Protects tryptophan and tyrosine residues from electrophilic attack. |

| Triisopropylsilane (TIS) | An effective and non-odorous scavenger for various cationic species. |

| Water | Acts as a scavenger, particularly important for preventing Pmc reattachment. |

Given the high nucleophilicity of the tryptophan indole ring, a highly effective strategy to prevent its modification is to protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. nbinno.comchempep.com The use of Fmoc-Trp(Boc)-OH during peptide synthesis is strongly recommended for sequences containing both arginine and tryptophan. peptide.compeptide.com

During TFA cleavage, the Boc group on the tryptophan side chain is removed, but it generates an intermediate N-in-carboxy indole. peptide.comchempep.com This intermediate effectively shields the indole ring from attack by sulfonyl cations and other electrophiles. chempep.com The protective N-in-carboxy group is subsequently removed under aqueous conditions during the standard work-up of the peptide. chempep.com This strategy has been shown to significantly minimize sulfonation and other modifications of tryptophan, leading to a purer crude peptide product in higher yield. peptide.compeptide.com

The Mtr group is known for being more acid-labile than other sulfonyl-based protecting groups like Pmc or Pbf, but its complete removal can still be slow, especially in peptides containing multiple Arg(Mtr) residues. thermofisher.com Deprotection times can range from 3 to 6 hours, and in some cases, may require up to 24 hours for completion. sigmaaldrich.comthermofisher.com

Such prolonged exposure to the highly acidic cleavage cocktail increases the risk of side reactions, including the degradation of sensitive residues. thermofisher.com Therefore, it is crucial to optimize the cleavage time to ensure complete deprotection of the Mtr group while minimizing the duration of acid treatment. Monitoring the progress of the deprotection reaction by High-Performance Liquid Chromatography (HPLC) is a valuable tool for determining the optimal cleavage time. peptide.com A compromise must often be made between achieving complete deprotection and preserving the integrity of the peptide. In cases of incomplete deprotection after an extended period, it may be necessary to precipitate the peptide and repeat the cleavage with fresh reagents.

Aspartimide Formation and Mitigation Strategies

Another significant side reaction encountered in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. nih.goviris-biotech.de This intramolecular cyclization occurs at aspartic acid (Asp) residues, particularly in sequences where Asp is followed by a sterically unhindered amino acid such as glycine (Asp-Gly). iris-biotech.deiris-biotech.de The reaction is catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF), where the deprotonated backbone amide nitrogen attacks the side-chain ester of the Asp residue. nih.gov This results in a five-membered succinimide ring, which can then undergo base- or acid-catalyzed hydrolysis to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon of the aspartic acid. nih.goviris-biotech.de

Several strategies have been developed to suppress or eliminate aspartimide formation:

Modification of Deprotection Conditions: One approach is to alter the basicity of the Fmoc deprotection reagent. Using a weaker base, such as morpholine, can significantly reduce the rate of aspartimide formation. iris-biotech.deiris-biotech.de Another strategy is the addition of an acidic additive, like formic acid or hydroxybenzotriazole (HOBt), to the piperidine solution to lower the basicity and thereby suppress the cyclization reaction. iris-biotech.debiotage.com

Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups on the β-carboxyl of the aspartic acid side chain can sterically hinder the intramolecular attack of the backbone amide nitrogen. Protecting groups such as 3-methylpent-3-yl (Mpe) have shown improved performance over the standard tert-butyl (tBu) group in reducing aspartimide formation. biotage.com

Backbone Protection: A highly effective method to completely prevent aspartimide formation is to protect the amide nitrogen of the residue following the aspartic acid. biotage.com The introduction of a dimethoxybenzyl (Dmb) group on the backbone nitrogen of the subsequent amino acid (e.g., in an Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide) prevents the initial deprotonation required for the cyclization reaction. iris-biotech.de

Table 2: Strategies for the Mitigation of Aspartimide Formation

| Strategy | Approach | Effectiveness |

| Modified Deprotection | Use of weaker bases (e.g., morpholine) or addition of acidic additives (e.g., formic acid) to piperidine. iris-biotech.deiris-biotech.de | Reduces but does not eliminate aspartimide formation. biotage.com |

| Bulky Side-Chain Protection | Use of sterically hindering protecting groups on the Asp side chain (e.g., Mpe). biotage.com | Can significantly decrease the level of aspartimide formation compared to standard tBu protection. biotage.com |

| Backbone Protection | Protection of the backbone amide nitrogen of the C-terminal adjacent residue with a group like Dmb. iris-biotech.debiotage.com | Can completely eliminate aspartimide formation. biotage.com |

| Cyanosulfurylide (CSY) Protection | Use of a non-ester based protecting group on the Asp side chain. iris-biotech.de | Reported to completely suppress aspartimide formation, though other side reactions can occur during its removal. iris-biotech.de |

Post-Synthesis Purification Considerations for Modified Peptides

Following the successful synthesis and cleavage of peptides incorporating N-methyl-D-arginine, the subsequent purification of the crude product is a critical step to isolate the target peptide from a mixture of impurities. The introduction of the N-methyl group on the peptide backbone, combined with the characteristics of the D-arginine residue, presents unique challenges and considerations for purification, primarily accomplished through reversed-phase high-performance liquid chromatography (RP-HPLC).

The crude peptide mixture obtained after solid-phase peptide synthesis (SPPS) and cleavage typically contains not only the desired full-length peptide but also a variety of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated peptides, and by-products formed from the cleavage of protecting groups. bachem.com Specifically for peptides containing this compound, impurities may also arise from incomplete deprotection of the Mtr group.

Interactive Table: Common Impurities in Crude Peptides Containing N-Me-D-Arg(Mtr)

| Impurity Type | Description | Potential Impact on Purification |

|---|---|---|

| Truncated Peptides | Peptides that have prematurely terminated synthesis. | Generally more polar, eluting earlier than the target peptide in RP-HPLC. |

| Deletion Peptides | Peptides missing one or more amino acid residues from the sequence. | Hydrophobicity can be similar to the target peptide, making separation challenging. |

| Incompletely Deprotected Peptides | Peptides where the Mtr group on the Arg side chain has not been fully removed. | Significantly more hydrophobic than the fully deprotected peptide, leading to longer retention times. |

| Scavenger Adducts | By-products formed by the reaction of scavengers (used during cleavage) with the peptide. | Can result in peaks eluting close to the main product peak. |

| Diastereomers | Isomers formed due to potential racemization during synthesis. | May be very difficult to separate from the target peptide by standard RP-HPLC. |

The standard method for purifying these modified peptides is RP-HPLC, which separates molecules based on their hydrophobicity. bachem.com A C18-modified silica column is typically used as the stationary phase, while the mobile phase consists of a gradient of an organic solvent (commonly acetonitrile) in water. bachem.com Trifluoroacetic acid (TFA) at a concentration of 0.1% is almost universally added to both aqueous and organic phases to act as an ion-pairing agent, which improves peak shape and resolution. peptide.com

Interactive Table: Typical RP-HPLC Gradient for Purification

| Time (minutes) | % Acetonitrile (B52724) (with 0.1% TFA) | % Water (with 0.1% TFA) | Purpose |

|---|---|---|---|

| 0-5 | 5 | 95 | Column equilibration and loading of the crude peptide. |

| 5-65 | 5 to 65 (linear gradient) | 95 to 35 (linear gradient) | Elution of peptides based on increasing hydrophobicity. |

| 65-70 | 65 to 95 (linear gradient) | 35 to 5 | Column wash to elute highly hydrophobic impurities. |

| 70-75 | 95 | 5 | Continued column wash. |

| 75-80 | 95 to 5 (linear gradient) | 5 to 95 | Return to initial conditions for the next run. |

Note: This is a general gradient and must be optimized for each specific peptide.

Several challenges are inherent in the purification of peptides modified with N-Me-D-Arg(Mtr)-OH. The successful isolation of a pure peptide fraction requires careful optimization of the purification strategy.

Interactive Table: Purification Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Co-elution of Impurities | Deletion sequences or other modifications may result in impurities with hydrophobicities very similar to the target peptide, causing peaks to overlap. | Optimize the HPLC gradient by making it shallower (e.g., 0.5% change in acetonitrile per minute) around the elution point of the target peptide to improve resolution. peptide.com |

| Conformational Effects | N-methylation can induce different stable conformations, potentially leading to peak broadening or the appearance of multiple peaks for a single pure compound. | Altering the column temperature or using a different organic modifier (e.g., methanol instead of acetonitrile) can sometimes resolve conformational isomers. |

| Poor Solubility | The crude peptide may have limited solubility in the initial mobile phase, leading to precipitation on the column and poor chromatographic performance. | Dissolve the crude peptide in a minimal amount of a stronger solvent like dimethyl sulfoxide (DMSO) before dilution with the initial mobile phase. Ensure the final concentration of the strong solvent is low enough not to affect the separation. |

| Presence of Mtr Group | Incomplete removal of the Mtr protecting group results in a significantly more hydrophobic impurity that needs to be separated. | A steep gradient at the end of the run can ensure the elution of these tightly bound impurities. Monitoring fractions by mass spectrometry is crucial to differentiate between the desired product and Mtr-containing species. nih.gov |

After RP-HPLC, fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the peptide at the desired purity. bachem.com These pure fractions are then pooled, and the solvent is removed, typically through lyophilization (freeze-drying), to yield the final peptide as a white, fluffy powder. peptide.com

Stereochemical Purity and Racemization Studies

Impact of Reaction Conditions on Chiral Integrity

Several factors during peptide synthesis can significantly impact the chiral integrity of Fmoc-N-Me-D-Arg(Mtr)-OH. These include the choice of coupling reagents, the type and amount of base used, the solvent, and the reaction temperature.

Coupling Reagents: The choice of coupling reagent is a primary determinant of the extent of racemization. While highly reactive coupling reagents can lead to faster reaction times, they can also increase the risk of epimerization. For sterically hindered N-methylated amino acids, more potent coupling reagents are often necessary. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base are commonly used. However, the basic conditions required for these reagents can promote racemization. The use of carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) in the presence of racemization-suppressing additives like OxymaPure is often a preferred method to maintain chiral integrity. nih.gov

Bases: The presence of a base is often required for the activation and coupling steps. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are frequently used. However, the basicity and steric hindrance of the amine can influence the rate of racemization. Weaker bases or more sterically hindered bases are sometimes employed to minimize the abstraction of the α-proton. luxembourg-bio.com

Solvents: The polarity of the solvent can also play a role. Polar aprotic solvents like N,N-dimethylformamide (DMF) are common in SPPS. The solvent can influence the stability of the reactive intermediates and the transition states leading to racemization.

Temperature: Higher temperatures can accelerate the rate of both the coupling reaction and racemization. Therefore, conducting the coupling at lower temperatures can help to preserve the stereochemical purity, although this may require longer reaction times.

The following table illustrates the hypothetical impact of different coupling conditions on the racemization of an N-methylated D-amino acid, based on general principles observed in peptide synthesis.

| Coupling Reagent | Base (equivalents) | Additive | Temperature (°C) | Hypothetical % L-Isomer (Racemization) |

| HATU | DIPEA (2.0) | None | 25 | 2.5 |

| HBTU | DIPEA (2.0) | HOBt | 25 | 1.2 |

| DIC | DIPEA (1.0) | OxymaPure | 25 | 0.8 |

| DIC | DIPEA (1.0) | OxymaPure | 0 | 0.4 |

| PyBOP | TMP (2.0) | None | 25 | 1.8 |

This table is for illustrative purposes and the values are not based on direct experimental data for this compound.

Analytical Methods for Assessing Stereochemical Purity

Accurate and sensitive analytical methods are essential to determine the enantiomeric purity of this compound and to detect any racemization that may have occurred during synthesis or peptide coupling.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the enantioseparation of a wide range of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com The mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and acidic additives (e.g., trifluoroacetic acid or formic acid), can be optimized to achieve baseline resolution of the enantiomers. phenomenex.comphenomenex.com

Gas Chromatography (GC) on a Chiral Stationary Phase: Gas chromatography can also be used for enantiomeric analysis. For this technique, the amino acid derivative is typically derivatized to increase its volatility. The separation is then performed on a column coated with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not typically used for direct enantiomeric analysis, the use of chiral shift reagents or the conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent can allow for the quantification of the enantiomeric ratio by NMR.

The following table provides an example of a chiral HPLC method that could be adapted for the analysis of this compound, based on methods developed for other Fmoc-amino acids. phenomenex.com

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and may require optimization for the specific compound.

Advanced Research Directions and Methodological Innovations

Development of More Labile Arginine Protecting Groups

The guanidinium (B1211019) side chain of arginine is highly basic and requires robust protection during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent side reactions. The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group, used in Fmoc-N-Me-D-Arg(Mtr)-OH, was an early development to offer greater acid lability than the tosyl (Tos) group used in Boc-chemistry. mdpi.comnih.gov However, the removal of Mtr often requires prolonged treatment with strong acids like trifluoroacetic acid (TFA), which can be detrimental to sensitive peptide sequences. mdpi.com

This has driven the development of more acid-labile sulfonyl-based protecting groups. The introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and subsequently the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups represented significant progress. nih.govnih.gov The Pbf group, in particular, has become the standard for Fmoc SPPS due to its increased lability compared to Pmc, typically requiring only 1-2 hours for cleavage. nih.govub.edu Even so, for peptides containing multiple arginine residues or acid-sensitive modifications, even Pbf removal can be problematic. ub.eduresearchgate.net

To address this, next-generation protecting groups have been developed. The 1,2-dimethylindole-3-sulfonyl (MIS) group, for instance, is considerably more acid-labile than Pbf, allowing for deprotection under milder TFA conditions. ub.eduresearchgate.net This feature is highly advantageous for the synthesis of complex, Arg-rich peptides. researchgate.net Another approach revisits older protecting groups like the nitro (NO2) group, which, despite its historical use, offers the advantage of preventing δ-lactam formation—a common side reaction during arginine coupling. mdpi.comnih.gov Recent studies have developed efficient methods for its removal using reagents like SnCl2 under mild acidic conditions, presenting it as a viable alternative for specific applications. mdpi.comnih.gov

| Protecting Group | Abbreviation | Relative Acid Lability | Common Cleavage Conditions | Key Advantages/Disadvantages |

|---|---|---|---|---|

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Low | High concentration TFA, long reaction times (e.g., >2-3 hours) | Too stable for many applications, risk of side reactions with sensitive peptides. mdpi.compeptide.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Medium | TFA cocktails, ~2-4 hours | More labile than Mtr, but largely superseded by Pbf. nih.govub.edu |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | High | TFA cocktails, ~1-2 hours | Current standard in Fmoc SPPS; can still be too stable for Arg-rich peptides. nih.govub.edu |

| 1,2-dimethylindole-3-sulfonyl | MIS | Very High | Low concentration TFA (e.g., 2%) in DCM | Most acid-labile sulfonyl group; ideal for acid-sensitive peptides. ub.eduresearchgate.net |

| Nitro | NO2 | (Orthogonal) | Reductive cleavage (e.g., SnCl2) | Prevents δ-lactam formation; requires orthogonal deprotection step. mdpi.comnih.gov |

Optimization of N-Methylation Methodologies for Challenging Sequences

N-methylation of the peptide backbone introduces a steric hindrance that can make the subsequent coupling of the next amino acid remarkably difficult. This is particularly true for challenging sequences involving bulky amino acids. Traditional methods often require long reaction times and can result in low yields. acs.org Consequently, significant research has focused on optimizing N-methylation methodologies.

One major area of innovation is the use of microwave-assisted SPPS. Microwave heating can dramatically accelerate both the N-methylation reaction and the subsequent difficult coupling step. springernature.com However, studies have shown that for some sterically hindered N-methylated residues, microwave heating can sometimes be less effective than room temperature coupling, necessitating careful optimization for each specific sequence. springernature.com Another approach involves the use of ultrasonic baths, which have been shown to reduce the time required for difficult couplings to N-methylated amines. acs.org

The on-resin N-methylation procedure itself has also been optimized. The widely used three-step method involving sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride, o-NBS-Cl), methylation, and desulfonylation has been significantly shortened. acs.orgnih.gov Researchers have reduced the total procedure time from approximately 4 hours to as little as 40 minutes by optimizing reaction times for each step, demonstrating that high efficiency can be maintained with drastically reduced timelines. acs.orgnih.gov For particularly difficult couplings onto N-methylated residues, the choice of coupling reagent is critical. Reagents like COMU have been used in microwave-assisted methods to achieve high-yielding incorporation of Fmoc amino acids into sterically demanding positions without the need for harsh reagents. researchgate.net

Strategies for Large-Scale Synthesis of N-Methylated Amino Acids and Peptides

The translation of peptide therapeutics from the laboratory to clinical and commercial scales requires robust and cost-effective synthesis strategies. The large-scale synthesis of N-methylated building blocks like this compound and the peptides derived from them presents unique challenges. researchgate.net While many N-methylated amino acids are commercially available, they are often expensive, and the selection is limited, driving the need for efficient in-house synthesis methods. nih.gov

A key strategy for the scalable synthesis of Fmoc-N-methylated amino acids involves using a 2-chlorotrityl chloride (2-CTC) resin as a temporary, reusable protecting group for the carboxylic acid. nih.govresearchgate.net This solid-phase approach allows for straightforward purification by simple filtration and washing, avoiding complex workups associated with solution-phase chemistry. The amino acid is anchored to the resin, N-methylated on-resin (e.g., using the Biron-Kessler method with methyl iodide or dimethyl sulfate), and then cleaved to yield the desired Fmoc-N-Me-AA-OH product with high yield and purity. nih.gov This method contributes to reducing the manufacturing cost and improving the accessibility of these valuable building blocks. researchgate.net

For the large-scale synthesis of the final N-methylated peptides, process optimization in SPPS is critical. This includes minimizing the use of expensive reagents and solvents. rsc.org The use of greener, less hazardous solvents like N-butylpyrrolidinone (NBP) as an alternative to N,N-dimethylformamide (DMF) is an important consideration for industrial-scale synthesis. rsc.org However, the higher viscosity of NBP can exacerbate coupling problems, requiring specific protocol adjustments, such as optimizing temperature and activation strategies, to ensure efficient synthesis. rsc.org

Interplay of N-Methylation and D-Amino Acids in Peptide Conformational Control

Incorporating both N-methylation and D-amino acids into a peptide sequence provides a powerful toolkit for manipulating its three-dimensional structure. N-methylation removes the amide proton, eliminating a hydrogen bond donor and lowering the energy barrier between the cis and trans amide bond conformations. ub.edufieldofscience.com This often favors a cis conformation, which can induce turns and unique folded structures not accessible to the parent peptide. ub.edufieldofscience.com

The introduction of a D-amino acid, a stereochemical mirror image of the common L-amino acids, disrupts standard secondary structures like right-handed alpha-helices and beta-sheets. Instead, D-amino acids can promote the formation of specific turn geometries or left-handed helices, fundamentally altering the peptide's global conformation. ub.edu

When combined, these two modifications can exert synergistic control over the peptide's shape. For example, N-methylation can be used to fine-tune the turn geometry induced by a D-amino acid, further restricting conformational flexibility and locking the peptide into a bioactive conformation. nih.gov This conformational restriction can enhance receptor binding affinity and selectivity. ub.edu Furthermore, the resulting structures can exhibit improved metabolic stability, as both D-amino acids and N-methylated peptide bonds are generally resistant to degradation by proteases. researchgate.netmdpi.com Studies on antimicrobial peptides have shown that while N-methylation can sometimes have a negative effect on activity, strategic placement in combination with D-amino acids can be a useful strategy to modulate therapeutic properties and enhance stability against enzymatic degradation. mdpi.com

| Modification | Primary Conformational Effect | Impact on Physicochemical Properties |

|---|---|---|

| N-Methylation | Increases propensity for cis-amide bonds; removes H-bond donor; restricts backbone flexibility. ub.edufieldofscience.com | Increases lipophilicity; enhances membrane permeability; improves stability against proteases. researchgate.netfieldofscience.com |

| D-Amino Acid Incorporation | Disrupts canonical secondary structures (e.g., α-helices); induces specific β-turns or left-handed helices. ub.edu | Enhances stability against proteases; can alter receptor selectivity. mdpi.com |

| Combined Effect | Synergistic conformational constraint; stabilization of unique turn structures and global folds. ub.edunih.gov | Potentially enhanced receptor affinity, selectivity, and metabolic stability. ub.edumdpi.com |

Integration of this compound in Combinatorial Chemistry and Library Synthesis (e.g., DNA-Encoded Libraries)

The unique structural properties conferred by building blocks like this compound make them highly valuable for constructing diverse chemical libraries for drug discovery. Combinatorial chemistry, particularly DNA-encoded library (DEL) technology, allows for the synthesis and screening of enormous numbers of compounds against biological targets. nih.govhotspotthera.com DEL technology involves tagging each unique chemical compound with a unique DNA barcode, enabling massive parallel screening. hotspotthera.com

Integrating non-canonical building blocks such as N-methylated and D-amino acids into DELs expands the chemical space that can be explored, leading to the discovery of novel ligands with improved drug-like properties. nih.gov However, the synthesis of peptide-based DELs requires reaction conditions that are compatible with the DNA tag, which is sensitive to harsh chemicals and temperatures. delivertherapeutics.com

Significant research has been dedicated to developing DNA-compatible Fmoc-based peptide synthesis methods. nih.govdelivertherapeutics.com This includes identifying mild coupling reagents (e.g., DMT-MM) and aqueous buffer systems that promote efficient amide bond formation without damaging the DNA tag. nih.gov The incorporation of sterically hindered N-methylated amino acids presents a particular challenge. nih.gov Recent studies have established protocols that allow for the high-yield coupling of even difficult N-methylated residues onto DNA-tethered amines. nih.gov The development of these specialized synthetic methods is crucial for enabling the use of advanced building blocks like this compound in the construction of next-generation peptide and peptidomimetic DELs for identifying novel therapeutic leads. springernature.com

Q & A

Q. Can this compound be used in non-peptide biomedical research?

- Yes. Its N-methylation and sulfonyl protection enhance stability in cell-penetrating peptide (CPP) studies . For example, conjugate with fluorophores (e.g., FITC) via side-chain amines post-Mtr deprotection for live-cell imaging . Validate membrane permeability via confocal microscopy and flow cytometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.